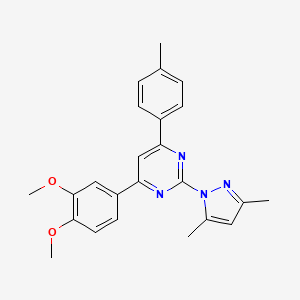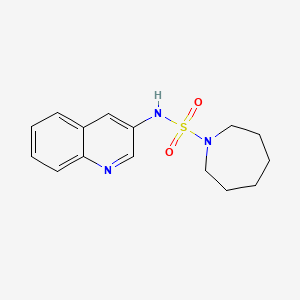![molecular formula C13H16N2O4 B5159838 ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)
ethyl N-[4-(acetylamino)benzoyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[4-(acetylamino)benzoyl]glycinate, also known as ethyl-N-(4-acetamidobenzoyl)-glycinate or EAG, is a chemical compound with the molecular formula C14H16N2O4. It is a white to off-white crystalline powder that is soluble in water and organic solvents. EAG has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, cosmetics, and agrochemicals.
作用机制
The mechanism of action of EAG is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. For example, EAG has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. EAG has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, EAG has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
EAG has been shown to have various biochemical and physiological effects. In animal studies, EAG has been shown to reduce pain and fever, inhibit inflammation, and induce apoptosis in cancer cells. EAG has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. In vitro studies have shown that EAG can inhibit the activity of various enzymes involved in melanin synthesis, including tyrosinase and tyrosinase-related protein-1 (TRP-1). EAG has also been shown to promote root growth and increase crop yield in various plants.
实验室实验的优点和局限性
One advantage of using EAG in lab experiments is its relatively low toxicity. Studies have shown that EAG has a low acute toxicity and does not cause significant adverse effects in animals at therapeutic doses. Additionally, EAG is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. One limitation of using EAG in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, EAG has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on EAG. One area of interest is the development of EAG-based drugs for the treatment of inflammatory diseases and cancer. Studies have shown that EAG has potential as an anti-inflammatory and anti-cancer agent, and further research is needed to determine its efficacy and safety in humans. Another area of interest is the development of EAG-based agrochemicals for the promotion of plant growth and crop yield. Studies have shown that EAG can promote root growth and increase crop yield in various plants, and further research is needed to determine its effectiveness in different crops and growing conditions. Finally, further research is needed to elucidate the mechanism of action of EAG and its potential interactions with other compounds and pathways.
合成方法
EAG can be synthesized using a variety of methods. One of the most common methods involves the reaction of ethyl glycinate hydrochloride with 4-acetamidobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at room temperature or under reflux conditions. The resulting product is then purified using methods such as recrystallization or column chromatography.
科学研究应用
EAG has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, EAG has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Studies have shown that EAG can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and can reduce pain and fever in animal models. EAG has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
In the cosmetics industry, EAG has been investigated for its skin-lightening and anti-aging properties. Studies have shown that EAG can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, and can reduce the appearance of age spots and hyperpigmentation. EAG has also been shown to have antioxidant properties, which can help protect the skin from damage caused by free radicals.
In the agrochemical industry, EAG has been investigated for its potential as a plant growth regulator. Studies have shown that EAG can promote root growth and increase crop yield in various plants, including rice, soybean, and wheat.
属性
IUPAC Name |
ethyl 2-[(4-acetamidobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-19-12(17)8-14-13(18)10-4-6-11(7-5-10)15-9(2)16/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYUARRKZRMQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethoxylcarbonylmethylp-acetylaminobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
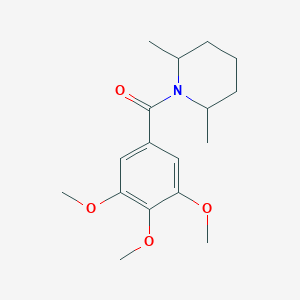
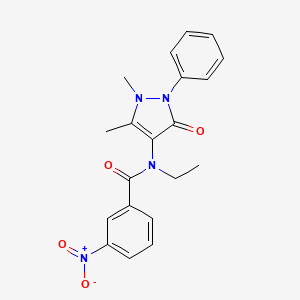
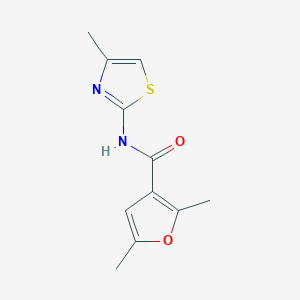
![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)
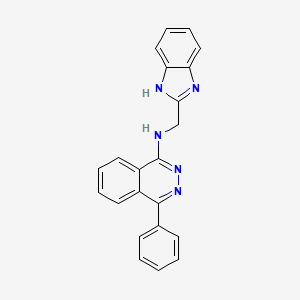
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)

